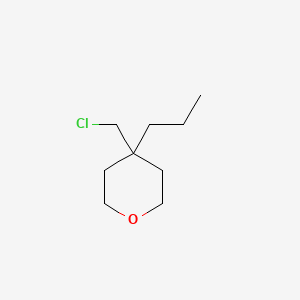
4-(Chloromethyl)-4-propyloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-4-propyloxane is an organic compound characterized by the presence of a chloromethyl group and a propyloxane ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-4-propyloxane typically involves the chloromethylation of a propyloxane precursor. One common method is the reaction of propyloxane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethylated product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-4-propyloxane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles, such as amines, thiols, and alcohols, under mild conditions.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce an aldehyde or carboxylic acid .
Scientific Research Applications
4-(Chloromethyl)-4-propyloxane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-4-propyloxane involves its ability to form covalent bonds with various nucleophiles. This reactivity is primarily due to the electrophilic nature of the chloromethyl group, which can be attacked by nucleophiles such as amines, thiols, and alcohols. The resulting covalent adducts can alter the structure and function of target molecules, leading to various biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)-4-propyloxane: Similar in structure but contains a bromomethyl group instead of a chloromethyl group.
4-(Hydroxymethyl)-4-propyloxane: Contains a hydroxymethyl group, making it more hydrophilic and reactive towards different nucleophiles.
4-(Methoxymethyl)-4-propyloxane: Features a methoxymethyl group, which affects its solubility and reactivity compared to the chloromethyl derivative.
Uniqueness
4-(Chloromethyl)-4-propyloxane is unique due to its balanced reactivity and stability. The chloromethyl group provides a good leaving group for nucleophilic substitution reactions, while the propyloxane ring offers structural stability and rigidity. This combination makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C9H17ClO |
|---|---|
Molecular Weight |
176.68 g/mol |
IUPAC Name |
4-(chloromethyl)-4-propyloxane |
InChI |
InChI=1S/C9H17ClO/c1-2-3-9(8-10)4-6-11-7-5-9/h2-8H2,1H3 |
InChI Key |
JJOWWLWIVYOLRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCOCC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















